Influenza A NP (366-374)

MHC-peptide binding immunodominance antigen presentation

Standardize murine influenza immunology with the canonical ASNENMETM epitope. Unlike generic NP fragments or strain variants, this sequence delivers exceptional H-2Db stability (t1/2 >110h at 4°C) and dominant CTL responses. - **Application**: DbNP366 tetramer staining, ELISpot, ICS, vaccine recall studies - **Validation**: Non-cross-reactive with H5N1/H1N1 variants; controls for TCR specificity - **Supply**: Exact A/PR/8/34 strain match for reproducible, cross-study data

Molecular Formula C36H59N11O17S2
Molecular Weight 982.1 g/mol
Cat. No. B12375292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInfluenza A NP (366-374)
Molecular FormulaC36H59N11O17S2
Molecular Weight982.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C36H59N11O17S2/c1-15(37)28(55)47-23(14-48)35(62)45-21(12-25(39)50)33(60)41-17(5-6-26(51)52)30(57)44-20(11-24(38)49)34(61)42-18(7-9-65-3)31(58)46-22(13-27(53)54)32(59)40-16(2)29(56)43-19(36(63)64)8-10-66-4/h15-23,48H,5-14,37H2,1-4H3,(H2,38,49)(H2,39,50)(H,40,59)(H,41,60)(H,42,61)(H,43,56)(H,44,57)(H,45,62)(H,46,58)(H,47,55)(H,51,52)(H,53,54)(H,63,64)/t15-,16-,17-,18-,19-,20-,21-,22-,23-/m0/s1
InChIKeyGFTXYRPPWCNXKO-NQBGTIOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza A NP (366-374) Immunodominant CTL Epitope


Influenza A NP (366-374), sequence ASNENMETM, is a nine-amino-acid immunodominant cytotoxic T lymphocyte (CTL) epitope derived from the nucleoprotein (NP) of influenza A virus. It is presented by the murine MHC class I molecule H-2Db and serves as a canonical reference standard for quantifying antigen-specific CD8+ T cell responses in murine influenza infection models [1]. The peptide exhibits high binding affinity to H-2Db and forms exceptionally stable peptide-MHC complexes, with half-lives exceeding 110 hours at 4°C, 39 hours at 22°C, and 3 hours at 37°C [2]. This immunodominant epitope dominates both primary and secondary CD8+ T cell responses to influenza A virus in C57BL/6 (H-2b) mice, making it an indispensable tool for T cell immunology, vaccine development, and viral pathogenesis research [3].

Why Generic Analogs Fail in H-2b Studies


Generic substitution fails for Influenza A NP (366-374) because peptide-MHC interactions are exquisitely sequence- and strain-dependent, and seemingly minor amino acid variations profoundly alter antigen processing, presentation efficiency, and cross-reactivity profiles. While in-class NP-derived peptides such as NP 55-63 share the same source protein and MHC restriction, they exhibit measurably lower Db binding affinity and fail to elicit CTL responses in vivo, rendering them unsuitable substitutes for immunodominance or memory T cell studies [1]. Strain-specific variants of NP (366-374)—such as the H5N1 sequence ASNENMDAM containing an M371V substitution at position 6—show no detectable in vitro cross-reactivity with the canonical PR8/H3N2 epitope, as demonstrated by tetramer staining and IFN-γ ELISpot assays [2]. Furthermore, the efficiency of Db-restricted presentation differs dramatically between influenza strains (e.g., A/NT/60/68 versus A/PR/8/34) due to differential processing, even when the epitopes share 94% amino acid identity [3]. Consequently, procuring the precise strain-matched NP (366-374) sequence is non-negotiable for reproducible, cross-study comparable T cell immunity data.

Quantitative Evidence vs. In-Class Alternatives


H-2Db Binding Affinity and Complex Stability

Influenza A NP (366-374) binds to H-2Db with an affinity range of approximately 3 × 10^5 to 3 × 10^7 M^-1 at 4°C and forms peptide-MHC complexes with half-lives exceeding 110 hours at 4°C, 39 hours at 22°C, and 3 hours at 37°C. This stability is quantitatively superior to that of other NP-derived H-2Db binders; NP 55-63 exhibits lower affinity for Db and fails to elicit detectable CTL responses in infected mice, despite meeting the structural prerequisites for Db binding [1]. Additionally, the non-immunodominant peptides NP 17-25 and NP 97-105 induce weaker protective immunity than NP 55-63 due to their even lower Db binding affinities, underscoring the exceptional stability of NP (366-374)/Db complexes as a key determinant of immunodominance [2].

MHC-peptide binding immunodominance antigen presentation

Immunodominance Hierarchy in Secondary Responses

In primary influenza A virus infection of C57BL/6 mice, NP (366-374)/Db-specific and PA (224-233)/Db-specific CD8+ T cells respond in approximately equal numbers (roughly 1:1 ratio). However, following secondary challenge, NP (366-374)/Db-specific CD8+ T cells dramatically dominate the response, outnumbering PA (224-233)/Db-specific cells and constituting up to 70% of the total CD8+ T cell population recovered by bronchoalveolar lavage [1][2]. This shift in immunodominance hierarchy is a direct consequence of higher antigen dose presentation of the NP epitope and elevated precursor frequencies of NP (366-374)-specific memory T cells relative to PA (224-233)-specific memory T cells [3].

T cell memory secondary response immunodominance hierarchy

Strain-Specific Cross-Reactivity

The canonical NP (366-374) sequence ASNENMETM (derived from A/PR/8/34 and A/HKx31) exhibits no detectable in vitro cross-reactivity with the variant NP366-374 epitope from the 2009 pandemic H1N1 virus (A/CA/04/09), which contains an M371V substitution (ASNENMETM → ASNENVETM at position 6). When CD8+ T cells from X31 (H3N2)-primed mice were stained with H-2Db tetramers loaded with the CA/04/09 variant peptide, no tetramer-positive population was detected. Conversely, CA/04/09-primed CD8+ T cells failed to stain with the X31 NP366 tetramer [1]. In addition, NP366-374 peptides from the two strains did not cross-react in IFN-γ ELISpot assays, indicating that even a single conservative amino acid substitution (Met→Val) at a TCR-contact residue abrogates T cell recognition [2].

cross-reactivity strain specificity tetramer staining

Epitope Presentation Efficiency

Although influenza strains A/NT/60/68 and A/PR/8/34 both possess an immunodominant Db-restricted epitope at residues 366-374, with only two amino acid differences and 94% overall NP sequence identity, the presentation efficiency of the Db-restricted epitope from A/NT/60/68 NP is extremely poor compared to that of A/PR/8/34 NP. When target cells were infected with recombinant vaccinia viruses expressing the respective NPs, presentation of the A/NT/60/68 epitope was barely detectable, whereas presentation of the A/PR/8/34 epitope was as efficient as in influenza virus-infected cells. This presentation deficit was observed both in vaccinia-expressed systems and in influenza virus-infected cells, demonstrating that it is an intrinsic property of NP processing rather than an artifact of the expression vector [1].

antigen processing epitope presentation strain variation

Validated Applications in T Cell Research


CD8+ T Cell Quantification in Murine Models

Influenza A NP (366-374) (ASNENMETM) is the gold-standard reagent for enumerating H-2Db-restricted CD8+ T cells in C57BL/6 mice. Its high-affinity binding and exceptional complex stability enable sensitive detection by DbNP366 tetramer staining, with responses detectable at frequencies as high as 12.5% of total CD8+ T cells in bronchoalveolar lavage following primary infection and up to 70% after secondary challenge [1]. This application is supported by a vast body of literature documenting its use in ELISpot, intracellular cytokine staining (ICS), and flow cytometry-based tetramer assays [2].

Memory T Cell and Immunodominance Studies

Owing to its pronounced immunodominance in secondary responses, NP (366-374) is uniquely suited for dissecting the cellular and molecular determinants of memory T cell recall. Studies demonstrate that the NP (366-374)-specific CD8+ T cell response outcompetes that of PA (224-233) by a factor of >2-3 fold following heterologous influenza challenge, making it an ideal system for evaluating the impact of antigen dose and precursor frequency on memory T cell expansion [3]. Researchers investigating vaccine-induced memory or heterosubtypic immunity rely on this peptide to achieve robust, reproducible recall responses.

Strain-Specific Epitope Validation

The demonstrated lack of cross-reactivity between the canonical PR8/H3N2 NP (366-374) sequence and its H1N1 pandemic variant (M371V) establishes this peptide as an essential control reagent for studies examining T cell cross-reactivity and the structural basis of TCR recognition [4]. Procurement of the exact strain-matched sequence is mandatory for accurate interpretation of protection data in heterologous prime-boost vaccination models and for validating the specificity of T cell lines and hybridomas.

Antigen Processing Benchmarking

The differential processing efficiency observed between the A/PR/8/34 and A/NT/60/68 NP variants provides a validated model system for probing the influence of flanking sequences and proteasomal cleavage on MHC class I epitope generation. Investigators studying antigen processing pathways utilize the A/PR/8/34-derived NP (366-374) peptide as a high-efficiency positive control against which processing-deficient variants can be compared [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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